Cas no 79128-08-8 (1,3-Diisopropoxybenzene)
1,3-Diisopropoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,3-bis(1-methylethoxy)-
- 1,3-di(propan-2-yloxy)benzene
- 1,3-DIISOPROPOXYBENZENE
- 1,3-di-i-propoxybenzene
- 1,3-diisopropoxy-benzene
- Di-O-isopropyl-resorcin
- m-Diisopropoxybenzene
- 1,3 diisopropoxybenzene
- 1,3-bis(1-methylethoxy)benzene
- 1,3-bis(propan-2-yloxy)benzene
- AK342632
- 1,3-Di(propan-2-yloxy)benzene, 95%
- MFCD07784412
- DS-12368
- DTXSID50450697
- SY059810
- 1,3-DIISOPROPOXYBENZENE, 97%
- A864912
- AKOS025295764
- CS-0154156
- SCHEMBL2968363
- AB89844
- F10183
- 79128-08-8
- 1,3-Bis(1-methylethoxy)benzene (ACI)
- 1,3-Isopropoxybenzene
- DB-250057
- 1,3-Diisopropoxybenzene
-
- MDL: MFCD07784412
- Inchi: 1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
- InChI Key: REKFSOLBSHAFDG-UHFFFAOYSA-N
- SMILES: O(C(C)C)C1C=C(OC(C)C)C=CC=1
Computed Properties
- Exact Mass: 194.13100
- Monoisotopic Mass: 194.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 0.964 g/mL at 25 °C
- Boiling Point: 89.5-95 °C/3 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.495
- PSA: 18.46000
- LogP: 3.26100
1,3-Diisopropoxybenzene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 3082 9/PG 3
- WGK Germany:2
- Hazard Category Code: 36-51/53
- Safety Instruction: 26-60-61
-
Hazardous Material Identification:
- Safety Term:26-60-61
- Risk Phrases:R36; R51/53
1,3-Diisopropoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D299630-25g |
1,3-Diisopropoxybenzene |
79128-08-8 | 97% | 25g |
¥434.90 | 2023-09-03 | |
| Alichem | A019088027-100g |
1,3-Diisopropoxybenzene |
79128-08-8 | 97% | 100g |
$383.80 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC904-20g |
1,3-Diisopropoxybenzene |
79128-08-8 | 98% | 20g |
604.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC904-25g |
1,3-Diisopropoxybenzene |
79128-08-8 | 98% | 25g |
1529CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC904-200mg |
1,3-Diisopropoxybenzene |
79128-08-8 | 98% | 200mg |
57CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC904-5g |
1,3-Diisopropoxybenzene |
79128-08-8 | 98% | 5g |
162.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC904-1g |
1,3-Diisopropoxybenzene |
79128-08-8 | 98% | 1g |
148CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658766-25G |
1,3-Diisopropoxybenzene |
79128-08-8 | 25g |
¥2098.6 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D874876-1g |
1,3-Diisopropoxybenzene |
79128-08-8 | 97% | 1g |
109.80 | 2021-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-224907-5g |
1,3-Diisopropoxybenzene, |
79128-08-8 | 97% | 5g |
¥338.00 | 2023-09-05 |
1,3-Diisopropoxybenzene Production Method
Production Method 1
Production Method 2
1.2 50 °C; 18 h, 50 °C
Production Method 3
Production Method 4
Production Method 5
1.2 -
Production Method 6
Production Method 7
1.2 Solvents: Diethyl ether , Water ; rt
Production Method 8
Production Method 9
1.2 70 °C; 12 h, rt
1.3 Reagents: Water
Production Method 10
Production Method 11
1,3-Diisopropoxybenzene Raw materials
1,3-Diisopropoxybenzene Preparation Products
1,3-Diisopropoxybenzene Suppliers
1,3-Diisopropoxybenzene Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1,3-Diisopropoxybenzene
Professional Introduction to 1,3-Diisopropoxybenzene (CAS No. 79128-08-8)
1,3-Diisopropoxybenzene, with the chemical formula C₁₀H₁₄O₂ and CAS number 79128-08-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic ether derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The presence of two isopropoxy groups on a benzene ring imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.
The synthesis of 1,3-diisopropoxybenzene typically involves the reaction of phenol with isopropyl bromide or isopropyl chloride in the presence of a base catalyst, such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction yields the desired product with high selectivity and yield under optimized conditions. The compound's stability under various reaction conditions further enhances its utility in multi-step synthetic pathways.
In recent years, 1,3-diisopropoxybenzene has been explored for its role in the development of novel pharmaceutical agents. Its aromatic core and electron-withdrawing isopropoxy groups make it an attractive scaffold for designing molecules with specific biological activities. For instance, derivatives of 1,3-diisopropoxybenzene have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling applications of 1,3-diisopropoxybenzene lies in its use as a ligand in coordination chemistry. The compound's ability to chelate transition metals has been leveraged in catalytic systems for cross-coupling reactions, which are fundamental to constructing complex organic molecules. Researchers have demonstrated that metal complexes derived from 1,3-diisopropoxybenzene exhibit enhanced catalytic activity and selectivity, particularly in Suzuki-Miyaura and Heck reactions.
The pharmaceutical industry has also shown interest in 1,3-diisopropoxybenzene due to its potential as a prodrug or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of many bioactive molecules, suggesting that modifications to its core structure could yield compounds with therapeutic efficacy. Preliminary studies have indicated that certain derivatives may possess antimicrobial properties, making them candidates for novel antibiotic development.
From an industrial perspective, the demand for high-purity 1,3-diisopropoxybenzene has increased as synthetic methodologies have advanced. Manufacturers now employ sophisticated purification techniques such as distillation under reduced pressure and chromatographic methods to ensure the compound meets stringent quality standards. These advancements have not only improved yield but also reduced environmental impact by minimizing waste generation.
The role of computational chemistry in understanding the reactivity of 1,3-diisopropoxybenzene cannot be overstated. Molecular modeling studies have provided insights into how different substituents affect its electronic properties and interaction with biological targets. These computational approaches have accelerated the discovery process by allowing researchers to predict the outcomes of reactions before conducting expensive experimental trials.
In conclusion, 1,3-diisopropoxybenzene (CAS No. 79128-08-8) represents a versatile and valuable compound with broad applications across organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it indispensable in both academic laboratories and industrial settings. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.
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